

Azidamphenicol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidamphenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol.[1][2] It exhibits bacteriostatic activity against a wide range of Grampositive and Gram-negative bacteria by inhibiting protein synthesis.[1][3] While not a first-line treatment, azidamphenicol is utilized in specific clinical scenarios, particularly for severe bacterial infections where other antibiotics are ineffective or contraindicated.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, and mechanism of action of azidamphenicol, tailored for professionals in the field of drug development and research.

Discovery and History

Azidamphenicol was first synthesized in 1959 by scientists at Bayer.[1] It was developed as a semi-synthetic derivative of chloramphenicol, with the goal of potentially improving its therapeutic profile.[1][3] The initial synthesis involved the replacement of the dichloroacetamide group of chloramphenicol with an azidoacetamide moiety.[1] Despite its early discovery, azidamphenicol has received relatively limited research attention over the years compared to its parent compound, chloramphenicol.[1] It is known by trade names such as Azimexon and Azidol and is primarily used topically, for instance, in eye drops for the treatment of susceptible bacterial infections.[2][3]



Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentration (MIC) and pharmacokinetic (ADME) properties of azidamphenicol. The following tables are provided as a template, and where available, data for the parent compound, chloramphenicol, is included for comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Azidamphenicol

Bacterial Species	Strain	MIC (μg/mL)	Reference
Data not available in			
searched resources			

Table 2: Pharmacokinetic (ADME) Profile of Azidamphenicol

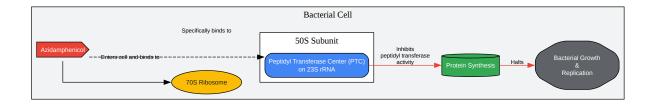


Parameter	Value	Species	Route of Administration	Reference
Absorption				
Bioavailability	Data not available	_		
Tmax	Data not available	_		
Distribution	_			
Protein Binding	Data not available			
Volume of Distribution	Data not available			
Metabolism	Data not available	_		
Excretion	_			
Half-life	Data not available	_		
Clearance	Data not available	_		

Mechanism of Action

Azidamphenicol, like other members of the amphenicol class, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][3] The primary target of azidamphenicol is the 50S subunit of the bacterial ribosome.[3] It binds to the 23S rRNA component of the 50S subunit, specifically at the peptidyl transferase center (PTC).[1] This binding action obstructs the crucial peptidyl transferase activity, which is responsible for forming peptide bonds between amino acids during protein elongation.[4] By preventing the addition of new amino acids to the growing polypeptide chain, azidamphenicol effectively halts protein synthesis, leading to the cessation of bacterial growth and replication.[3] It has been reported to inhibit ribosomal peptidyltransferase with a Ki of 22 μ M.[4]





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Mechanism of action of azidamphenicol.

Experimental Protocols Asymmetric Synthesis of (-)-Azidamphenicol

A unified strategy for the asymmetric synthesis of amphenical antibiotics, including (-)-azidamphenical, was reported in 2020. The key steps involve a cinchona alkaloid-derived ureacatalyzed aldol reaction followed by a continuous flow diastereoselective decarboxylation.

Materials and Reagents:

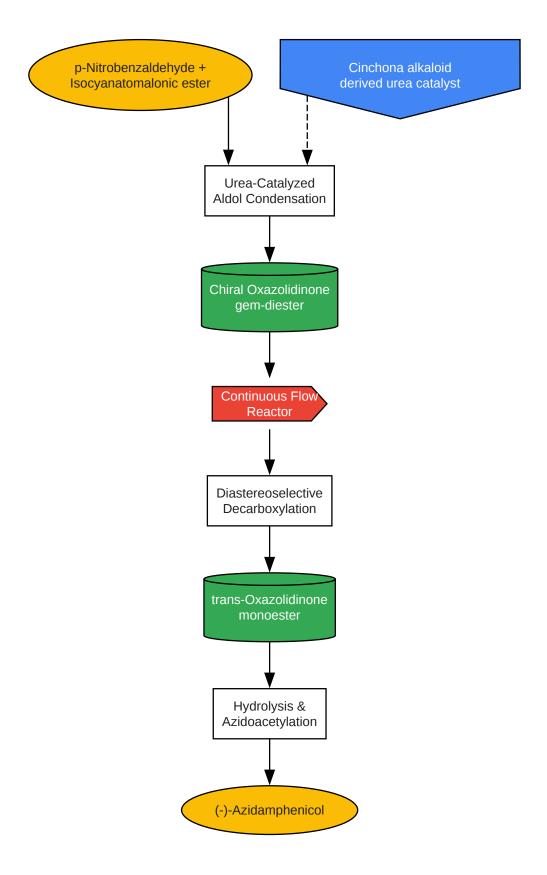
- p-Nitrobenzaldehyde
- Isocyanatomalonic ester
- · Cinchona alkaloid derived urea catalyst
- Solvents (e.g., toluene, methanol)
- Reagents for decarboxylation
- Standard laboratory glassware and equipment for organic synthesis
- Continuous flow reactor system
- Purification supplies (e.g., silica gel for chromatography)



Procedure:

- Urea-Catalyzed Aldol Condensation:
 - To a solution of p-nitrobenzaldehyde in a suitable solvent, add the isocyanatomalonic ester.
 - Introduce the cinchona alkaloid-derived urea catalyst to the reaction mixture.
 - Stir the reaction at the appropriate temperature until completion, monitoring by a suitable method (e.g., TLC or HPLC).
 - Upon completion, quench the reaction and perform a standard aqueous workup.
 - Purify the resulting chiral oxazolidinone gem-diester by column chromatography.
- Continuous Flow Diastereoselective Decarboxylation:
 - Prepare a solution of the purified oxazolidinone gem-diester in a suitable solvent.
 - Introduce the solution into a continuous flow reactor system.
 - Heat the reactor to the optimized temperature to induce decarboxylation.
 - Collect the output from the reactor, which contains the trans-oxazolidinone monoester.
 - Remove the solvent under reduced pressure.
- Final Steps to (-)-Azidamphenicol:
 - The resulting trans-oxazolidinone monoester, which contains the syn-vicinal amino alcohol scaffold, is then converted to (-)-azidamphenical through a series of standard synthetic transformations. These steps typically involve hydrolysis of the ester and acylation of the amine with an azidoacetyl group.





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